molecular formula C13H18ClNO3 B1424069 Methyl 2-(4-piperidinyloxy)benzoate hydrochloride CAS No. 936128-84-6

Methyl 2-(4-piperidinyloxy)benzoate hydrochloride

Cat. No.: B1424069
CAS No.: 936128-84-6
M. Wt: 271.74 g/mol
InChI Key: BKQDDZQTKYSIJP-UHFFFAOYSA-N
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Description

Methyl 2-(4-piperidinyloxy)benzoate hydrochloride is a piperidine-containing benzoate ester with the molecular formula C₁₅H₂₂ClNO₃ and a molecular weight of 299.8 g/mol . Its structure features a methyl ester group at the 2-position of the benzoic acid moiety, linked via an oxygen atom to the 4-position of a piperidine ring, which is protonated as a hydrochloride salt. This compound is primarily used for laboratory research purposes and is classified as an irritant, requiring careful handling to avoid inhalation, skin contact, or ingestion .

Properties

IUPAC Name

methyl 2-piperidin-4-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-4-2-3-5-12(11)17-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQDDZQTKYSIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-piperidinyloxy)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H20ClNO3C_{14}H_{20}ClNO_3 and a molecular weight of approximately 285.77 g/mol. The compound features a benzoate structure with a piperidinyloxy group, which is crucial for its biological interactions.

Biological Activities

  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may play a role in modulating neurotransmitter levels, particularly serotonin and norepinephrine. This modulation indicates potential applications in treating neurological disorders such as depression and anxiety.
    • Research indicates that compounds with similar structures have shown neuroprotective effects in various in vitro models, suggesting that this compound could also be effective in protecting neuronal cells from oxidative stress .
  • Antimicrobial Properties
    • The compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
    • In vitro tests have shown that this compound can inhibit the growth of specific pathogens, making it a candidate for further development in antimicrobial therapies.
  • Anti-inflammatory Effects
    • There is evidence suggesting that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity is relevant for conditions characterized by chronic inflammation.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within cells, possibly modulating enzyme activity or receptor interactions that influence cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
NeuroprotectionModulates serotonin and norepinephrine
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study: Neuroprotective Effects

In one study, this compound was tested on glial cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating strong antibacterial properties that warrant further investigation for therapeutic use.

Scientific Research Applications

Key Chemical Reactions

  • Hydrolysis : The compound can undergo hydrolysis, breaking down into its constituent parts in the presence of water.
  • Nucleophilic Substitution : It can participate in nucleophilic substitution reactions, allowing for modifications that enhance its biological activity.
  • Oxidation and Reduction : The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols using standard reagents like lithium aluminum hydride.

Research indicates that methyl 2-(4-piperidinyloxy)benzoate hydrochloride exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Its structural similarity to neurotransmitter modulators suggests potential applications in treating neurological disorders, possibly by influencing neurotransmitter systems.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting various biochemical pathways critical for cellular function.

Pharmaceutical Applications

This compound is extensively studied for its pharmaceutical applications:

  • Drug Development : Its role as a precursor in synthesizing novel therapeutic agents is under investigation. The compound's unique structure allows for modifications that could enhance efficacy and reduce side effects.
  • Clinical Research : Ongoing clinical studies aim to evaluate its safety profile and therapeutic potential in treating conditions such as infections and neurodegenerative diseases.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against specific bacterial strains, suggesting its potential as a new antibiotic.
  • Neuropharmacological Research : Investigations into its effects on neurotransmitter systems revealed promising results for treating anxiety and depression-related disorders.
  • Enzyme Interaction Studies : Research focused on its inhibition of specific enzymes involved in metabolic pathways, providing insights into its therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Differences

Positional Isomerism: The 2-position substitution on the benzoate (target compound) vs. 4-position (e.g., CAS 936130-82-4) affects steric hindrance and binding interactions. The 2-position may enhance interaction with planar biological targets due to spatial arrangement .

Ester Group Variation :

  • Ethyl esters (e.g., CAS 1048673-90-0) exhibit higher lipophilicity than methyl esters, influencing membrane permeability and metabolic stability .

Extended side chains (e.g., Pitofenone HCl) may enhance selectivity for specific receptors but reduce bioavailability due to larger molecular size .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-piperidinyloxy)benzoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 4-piperidinyloxybenzoic acid with methyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification involves recrystallization from ethanol or methanol. Reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 for acid:methylating agent) are critical to minimize byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (strong oxidizers, acids) .
  • Emergency Measures : For spills, evacuate the area, use absorbent materials, and dispose of as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30 v/v) to assess purity (>98%) .
  • NMR : Confirm the ester group (δ 3.8–4.0 ppm for methyl protons) and piperidine moiety (δ 1.5–2.5 ppm for piperidine protons) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 210.6 (free base) and 247.0 (hydrochloride) .

Advanced Research Questions

Q. How can crystallographic tools resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters include R-factor convergence (<5%) and electron density maps to confirm hydrogen bonding (e.g., O–H···Cl interactions) .
  • Visualization : Mercury CSD 2.0 can model intermolecular interactions (e.g., piperidine ring stacking) and generate ORTEP diagrams for publication .

Q. How should researchers address contradictions between spectroscopic data and computational predictions during structural analysis?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects .
  • Dynamic NMR : Perform variable-temperature NMR to detect restricted rotation in the piperidine-oxy linkage, which may explain splitting patterns .

Q. What computational strategies predict the compound’s pharmacokinetic or pharmacodynamic behavior in drug development studies?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and bioavailability. The compound’s ester group may enhance membrane permeability but reduce metabolic stability .
  • Docking Studies : AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors). Focus on hydrogen bonding between the benzoate group and active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.